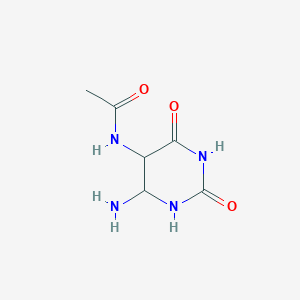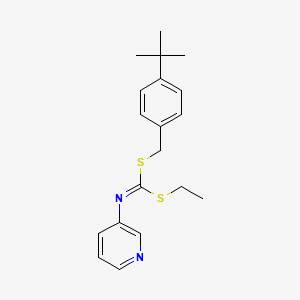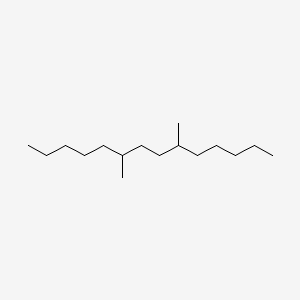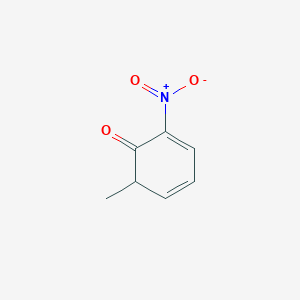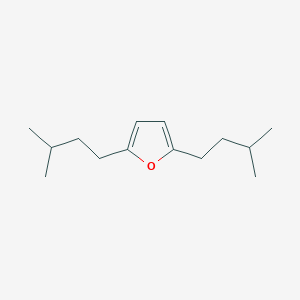
2,5-Bis(3-methylbutyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(3-methylbutyl)furan is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is notable for its two 3-methylbutyl groups attached to the 2 and 5 positions of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(3-methylbutyl)furan typically involves the alkylation of a furan derivative. One common method is the Friedel-Crafts alkylation, where a furan compound reacts with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. Catalysts and reaction parameters are carefully controlled to maximize yield and minimize byproducts. The use of biomass-derived furans as starting materials aligns with green chemistry principles, promoting sustainability and reducing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(3-methylbutyl)furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanic acids or other oxygenated derivatives.
Reduction: Hydrogenation of the furan ring can lead to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation or acylation using alkyl halides or acyl chlorides in the presence of Lewis acids.
Major Products Formed:
Oxidation: Furanic acids, such as 2,5-furandicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various alkylated or acylated furan derivatives.
Scientific Research Applications
2,5-Bis(3-methylbutyl)furan has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of bio-based materials, such as biodegradable plastics and renewable fuels.
Mechanism of Action
The mechanism of action of 2,5-Bis(3-methylbutyl)furan depends on its specific application. In biological systems, it may interact with cellular targets through its furan ring and alkyl groups, affecting various molecular pathways. For example, its antimicrobial activity could involve disrupting bacterial cell membranes or interfering with essential enzymes. The exact molecular targets and pathways can vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
2,5-Bis(hydroxymethyl)furan: A bio-based diol used in polymer synthesis.
2,5-Dimethylfuran: A potential biofuel with high energy density.
2,5-Furandicarboxylic acid: A precursor for bio-based polymers like polyethylene furanoate.
Uniqueness: 2,5-Bis(3-methylbutyl)furan is unique due to its specific alkyl groups, which impart distinct physical and chemical properties
Properties
CAS No. |
72636-57-8 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
2,5-bis(3-methylbutyl)furan |
InChI |
InChI=1S/C14H24O/c1-11(2)5-7-13-9-10-14(15-13)8-6-12(3)4/h9-12H,5-8H2,1-4H3 |
InChI Key |
OXNAKNFQLPERDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=CC=C(O1)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


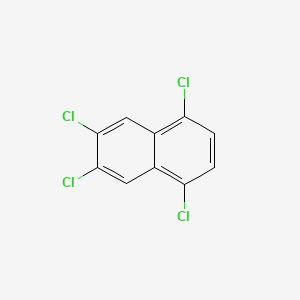
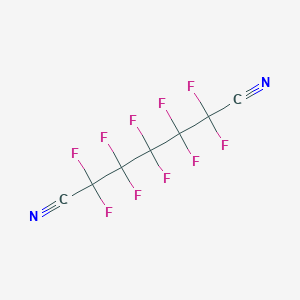
![11H-Dibenzo[c,f][1,2]diazepine](/img/structure/B13801817.png)


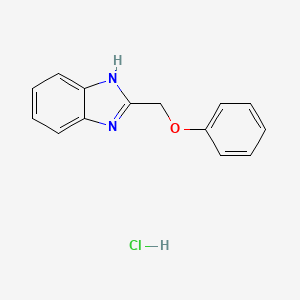

![5-(3-Bromophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13801835.png)
